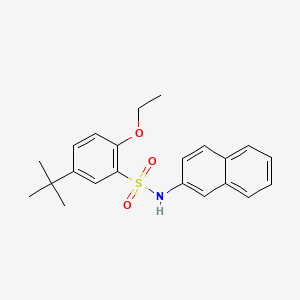
5-tert-butyl-2-ethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-2-ethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as TBNB and is synthesized using a specific method that involves several steps.
Mecanismo De Acción
The exact mechanism of action of TBNB is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. TBNB has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. By inhibiting these enzymes, TBNB can induce apoptosis in cancer cells. TBNB has also been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects:
TBNB has been shown to have several biochemical and physiological effects. In vitro studies have shown that TBNB can inhibit the growth of cancer cells and induce apoptosis. TBNB has also been shown to inhibit the production of pro-inflammatory cytokines, which could make it a potential treatment for inflammatory diseases. In addition, TBNB has been shown to have low toxicity, which makes it a potentially safe treatment option.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TBNB in lab experiments is its potential as a safe and effective treatment option for cancer and inflammatory diseases. TBNB has been shown to have low toxicity, which makes it a potentially safe treatment option. However, one limitation of using TBNB in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of TBNB. One possible direction is the development of TBNB analogs that have improved solubility and bioavailability. Another possible direction is the study of TBNB in combination with other anticancer or anti-inflammatory agents. Finally, the study of TBNB in vivo could provide valuable information on its potential as a safe and effective treatment option for cancer and inflammatory diseases.
Conclusion:
In conclusion, TBNB is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method involves several steps, and it has been studied for its potential as an anticancer and anti-inflammatory agent. TBNB works by inhibiting specific enzymes and signaling pathways, and it has low toxicity, which makes it a potentially safe treatment option. While there are some limitations to using TBNB in lab experiments, there are several future directions for its study that could provide valuable information on its potential as a treatment option.
Métodos De Síntesis
The synthesis of TBNB involves several steps, starting with the synthesis of 2-naphthol from naphthalene. The 2-naphthol is then converted to 2-naphthalenesulfonyl chloride, which is then reacted with tert-butylamine to form 5-tert-butyl-2-naphthalenesulfonamide. This compound is then reacted with ethyl iodide to form 5-tert-butyl-2-ethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide (TBNB).
Aplicaciones Científicas De Investigación
TBNB has potential applications in various fields of scientific research. In the field of medicinal chemistry, TBNB has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. TBNB has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which could make it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
5-tert-butyl-2-ethoxy-N-naphthalen-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-5-26-20-13-11-18(22(2,3)4)15-21(20)27(24,25)23-19-12-10-16-8-6-7-9-17(16)14-19/h6-15,23H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSDXLPFIMUMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

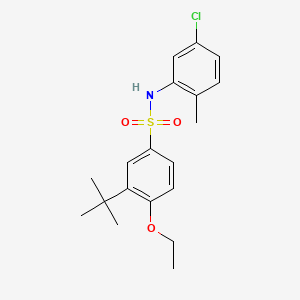
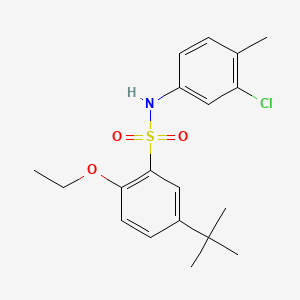
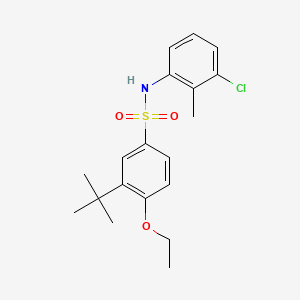
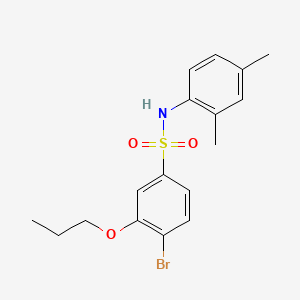


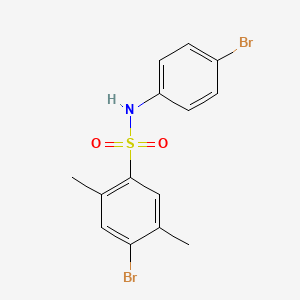
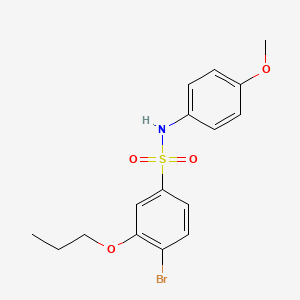
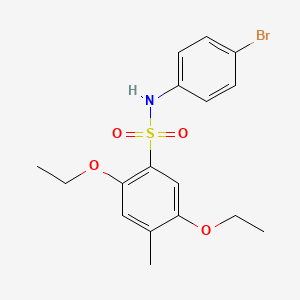
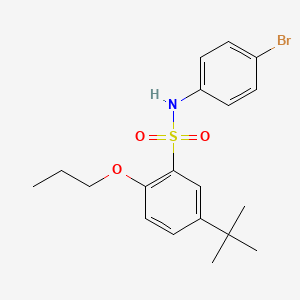



![[2-[3-chloro-N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7456782.png)